HEXADECYL(2-HYDROXYETHYL)DIMETHYLAMMONIU
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
HEXADECYL(2-HYDROXYETHYL)DIMETHYLAMMONIU can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of hexadecylamine with ethylene oxide to form hexadecyl(2-hydroxyethyl)amine. This intermediate is then quaternized with dimethyl sulfate to produce hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
HEXADECYL(2-HYDROXYETHYL)DIMETHYLAMMONIU undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using environmentally-friendly oxidants like hydrogen peroxide.
Substitution: The compound can undergo substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidant.
Reduction: Metal nanoparticles, such as palladium or platinum, are often used as catalysts.
Substitution: Strong nucleophiles like halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
HEXADECYL(2-HYDROXYETHYL)DIMETHYLAMMONIU has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into cell membranes, affecting their fluidity and permeability . In catalytic processes, it can modify the surface properties of metal nanoparticles, enhancing their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- Hexadecyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
- Dihexadecyldimethylammonium bromide
Uniqueness
HEXADECYL(2-HYDROXYETHYL)DIMETHYLAMMONIU is unique due to its specific combination of a long hydrophobic tail and a hydrophilic head group with a phosphate moiety. This structure provides it with distinct amphiphilic properties, making it particularly effective in applications requiring strong surfactant activity .
Properties
IUPAC Name |
dihydrogen phosphate;hexadecyl-(2-hydroxyethyl)-dimethylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44NO.H3O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(2,3)19-20-22;1-5(2,3)4/h22H,4-20H2,1-3H3;(H3,1,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZVXLFVBKDMJH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCO.OP(=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074682 | |
Record name | 1-Hexadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, phosphate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85563-48-0 | |
Record name | Hexadecyl(2-hydroxyethyl)dimethyl ammonium dihydrogen phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85563-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Luviquat mono CP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085563480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, phosphate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.626 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYETHYL CETYLDIMONIUM PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G05UO431K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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